molecular formula C22H26N4O5 B235777 (E)-8-(4-Ethoxycarbonylmethoxystyryl)-1,3-diethyl-7-methylxanthine CAS No. 155272-10-9

(E)-8-(4-Ethoxycarbonylmethoxystyryl)-1,3-diethyl-7-methylxanthine

カタログ番号 B235777
CAS番号: 155272-10-9
分子量: 426.5 g/mol
InChIキー: OZUNVAJJGHFTJB-JLHYYAGUSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-8-(4-Ethoxycarbonylmethoxystyryl)-1,3-diethyl-7-methylxanthine, commonly known as EMCX, is a xanthine derivative that has gained significant attention in the scientific research community due to its potential applications in various fields. EMCX is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 402.47 g/mol. In

作用機序

The mechanism of action of EMCX is not fully understood. However, it is believed that EMCX exerts its effects by inhibiting the activity of phosphodiesterase (PDE), an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE, EMCX increases the levels of cAMP and cGMP, which in turn activate various signaling pathways that mediate the biological effects of EMCX.
Biochemical and Physiological Effects:
EMCX has been shown to exert various biochemical and physiological effects. In cancer cells, EMCX induces apoptosis, inhibits angiogenesis, and suppresses the expression of various oncogenes. In neuroprotection, EMCX reduces oxidative stress, protects against ischemic brain injury, and improves cognitive function. In cardiovascular diseases, EMCX improves cardiac function, reduces inflammation, and prevents atherosclerosis. These effects are mediated by the activation of various signaling pathways that regulate cell proliferation, apoptosis, inflammation, and oxidative stress.

実験室実験の利点と制限

EMCX has several advantages for lab experiments. It is a potent and selective inhibitor of PDE, which makes it a valuable tool for studying the role of cAMP and cGMP signaling pathways in various biological processes. EMCX is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, EMCX has some limitations for lab experiments. It is a relatively new compound, and its biological effects and mechanisms of action are not fully understood. In addition, EMCX has low solubility in aqueous solutions, which can limit its use in certain experiments.

将来の方向性

There are several future directions for research on EMCX. One area of research is to elucidate the precise mechanisms of action of EMCX in various biological processes. This will require further studies using various cellular and animal models. Another area of research is to develop more potent and selective inhibitors of PDE that can be used for therapeutic purposes. Finally, the potential clinical applications of EMCX in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases need to be explored further.

合成法

EMCX can be synthesized using a simple and efficient method. The synthesis involves the reaction of 8-bromo-1,3-dimethylxanthine with ethyl 4-(bromomethyl)benzoate in the presence of a base such as potassium carbonate. The resulting product is then treated with sodium ethoxide to obtain EMCX. The purity of the synthesized EMCX can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

科学的研究の応用

EMCX has been extensively studied for its potential applications in various fields such as cancer research, neuroprotection, and cardiovascular diseases. In cancer research, EMCX has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. EMCX exerts its anticancer effects by inducing apoptosis, inhibiting angiogenesis, and suppressing the expression of various oncogenes. In neuroprotection, EMCX has been shown to protect against ischemic brain injury, reduce oxidative stress, and improve cognitive function. In cardiovascular diseases, EMCX has been shown to improve cardiac function, reduce inflammation, and prevent atherosclerosis.

特性

CAS番号

155272-10-9

分子式

C22H26N4O5

分子量

426.5 g/mol

IUPAC名

ethyl 2-[4-[(E)-2-(1,3-diethyl-7-methyl-2,6-dioxopurin-8-yl)ethenyl]phenoxy]acetate

InChI

InChI=1S/C22H26N4O5/c1-5-25-20-19(21(28)26(6-2)22(25)29)24(4)17(23-20)13-10-15-8-11-16(12-9-15)31-14-18(27)30-7-3/h8-13H,5-7,14H2,1-4H3/b13-10+

InChIキー

OZUNVAJJGHFTJB-JLHYYAGUSA-N

異性体SMILES

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC=C(C=C3)OCC(=O)OCC)C

SMILES

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC=C(C=C3)OCC(=O)OCC)C

正規SMILES

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC=C(C=C3)OCC(=O)OCC)C

同義語

Acetic acid, (4-(2-(1,3-diethyl-2,3,6,7-tetrahydro-7-methyl-2,6-dioxo- 1H-purin-8-yl)ethenyl)phenoxy)-, ethyl ester, (E)-

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。